

24-Methylenecycloartanone: A Technical Overview for Scientific Professionals

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Compound of Interest

Compound Name: 24-Methylenecycloartanone

Cat. No.: B14760186

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An In-depth Guide to the Synonyms, IUPAC Nomenclature, Physicochemical Properties, and Putative Biological Activities of a Promising Natural Triterpenoid.

This technical guide provides a comprehensive overview of **24-Methylenecycloartanone**, a cycloartane-type triterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development. This document consolidates the available scientific information regarding its nomenclature, chemical properties, isolation protocols, and hypothesized biological activities, with a focus on its potential as an anti-inflammatory and cytotoxic agent.

Chemical Identity: IUPAC Name and Synonyms

24-Methylenecycloartanone is a well-defined chemical entity with a systematic IUPAC name and several commonly used synonyms.

IUPAC Name: (1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.0^{1'3}.0^{3'8}.0^{12'16}]octadecan-6-one[1].

Synonyms:

- 24-Methylene cycloartanone
- 24-Methylenecycloartan-3-one[2]
- 3-oxo-24-methylenecycloartane

- 9,19-Cyclolanostan-3-one, 24-methylene-
- Oryzanol Impurity 13
- CAS Number: 1449-08-7[1][2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of **24-Methylenecycloartanone** is presented in the table below. This data is essential for its handling, formulation, and analysis in a research setting.

Property	Value	Source
Molecular Formula	C ₃₁ H ₅₀ O	[1][3]
Molecular Weight	438.7 g/mol	[1]
Appearance	Solid / Powder	[5]
Boiling Point	510.4 °C at 760 mmHg	ChemSrc
Density	1.0 g/cm ³	ChemSrc
Flash Point	212.1 °C	ChemSrc

Isolation and Purification: Experimental Protocols

24-Methylenecycloartanone is a natural product that has been successfully isolated from various plant sources, including the rhizomes of *Polygonum bistorta* and the whole plant of *Ainsliaea henryi*. The following is a representative experimental protocol for its isolation.

Isolation from *Ainsliaea henryi*

A detailed protocol for the isolation of **24-Methylenecycloartanone** from *Ainsliaea henryi* has been reported. The dried and powdered plant material (5 kg) was subjected to reflux with 95% ethanol (50 L) three times. Following the removal of ethanol under reduced pressure, the resulting extract was suspended in water and partitioned successively with petroleum ether, chloroform, ethyl acetate, and n-butanol. The petroleum ether soluble fraction (100 g) was then

subjected to silica gel column chromatography. Gradient elution was performed using a petroleum ether/acetone solvent system (from 30:1 to 10:1, v/v). **24-Methylenecycloartanone** was successfully obtained from the fraction eluted with petroleum ether/acetone at a ratio of 20:1. The structure of the isolated compound was confirmed by ^1H , ^{13}C , and 2D NMR spectroscopy.

Putative Biological Activities and Experimental Evaluation

While specific quantitative data on the biological activity of purified **24-Methylenecycloartanone** is limited in the current literature, the broader class of cycloartane triterpenoids is known to possess significant pharmacological properties, including anti-inflammatory and cytotoxic effects. Extracts from *Polygonum bistorta*, a known source of **24-Methylenecycloartanone**, have been shown to mitigate inflammation, suggesting a potential contribution from this compound.

Anti-Inflammatory Activity (Hypothesized)

The anti-inflammatory potential of **24-Methylenecycloartanone** is inferred from studies on related compounds and plant extracts. A plausible mechanism of action is the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Experimental Protocol for In Vitro Anti-Inflammatory Assay:

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

- **Cell Culture:** RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Treatment:** Cells are pre-treated with various concentrations of **24-Methylenecycloartanone** for 1-2 hours.
- **Stimulation:** Inflammation is induced by adding LPS (e.g., 1 $\mu\text{g/mL}$) to the cell culture medium.

- Incubation: The cells are incubated for 24 hours.
- Nitrite Quantification: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
- Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is calculated.

Cytotoxic Activity (Hypothesized)

Many triterpenoids exhibit cytotoxic activity against various cancer cell lines. It is hypothesized that **24-Methylenecycloartanone** may also possess anticancer properties, potentially through the induction of apoptosis.

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

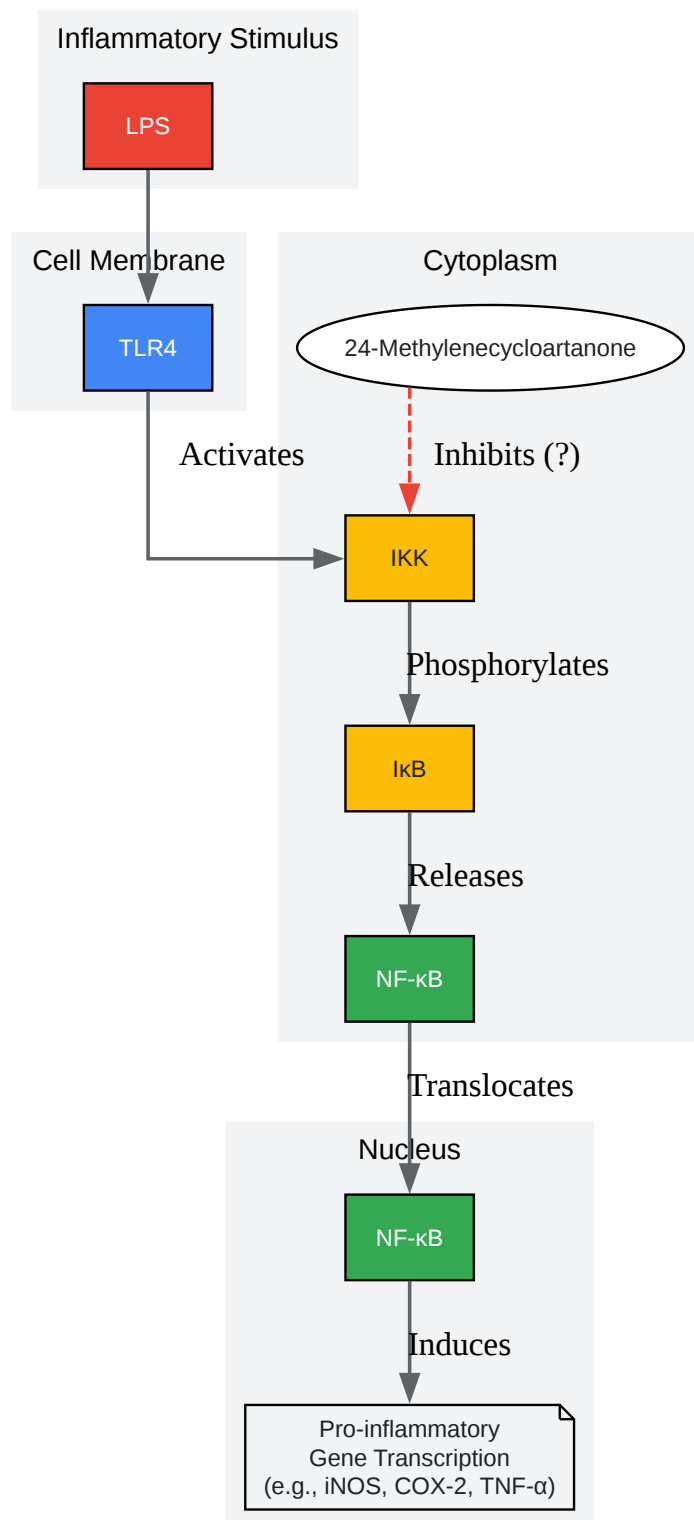
- Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: The cells are treated with a range of concentrations of **24-Methylenecycloartanone** and incubated for 24, 48, or 72 hours.
- MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is determined.

Hypothesized Signaling Pathways

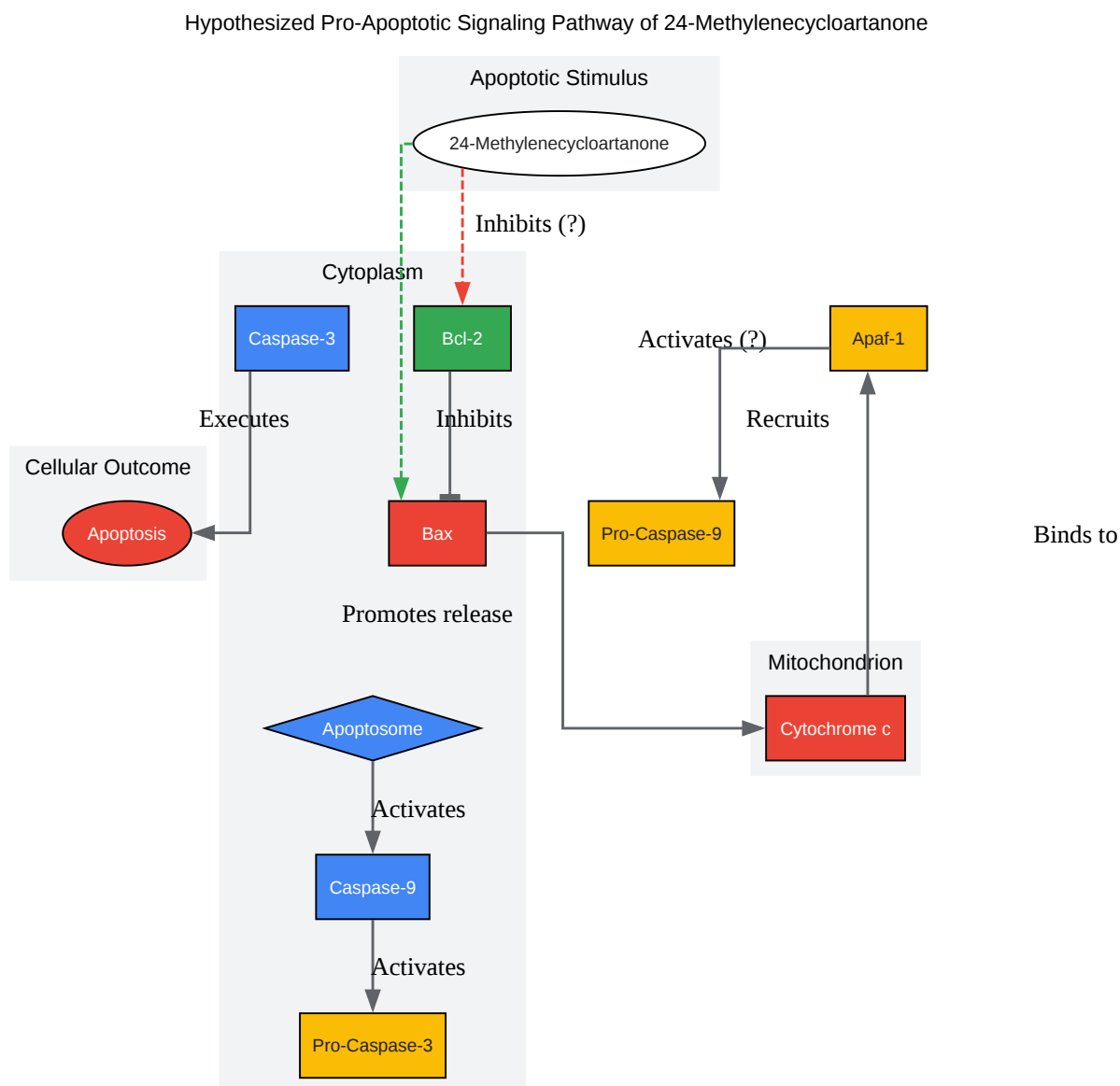
Based on the known biological activities of related compounds and the source plant extracts, the following signaling pathways are proposed as potential targets for **24-**

Methylenecycloartanone.

Hypothesized Anti-Inflammatory Signaling Pathway of 24-Methylenecycloartanone

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Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **24-Methylenecycloartanone**.



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Caption: Hypothesized induction of the intrinsic apoptosis pathway by **24-Methylenecycloartanone**.

Conclusion and Future Directions

24-Methylenecycloartanone is a readily isolatable natural triterpenoid with significant potential for further pharmacological investigation. While its biological activities are not yet fully characterized, the known anti-inflammatory and cytotoxic properties of the broader class of cycloartane triterpenoids, and of the plant extracts from which it is derived, provide a strong rationale for future research.

For drug development professionals and scientists, **24-Methylenecycloartanone** represents a promising scaffold for the development of novel therapeutic agents. Future studies should focus on:

- **Quantitative Biological Evaluation:** Determining the specific IC₅₀ values of purified **24-Methylenecycloartanone** in a range of cancer cell lines and in various anti-inflammatory assays.
- **Mechanism of Action Studies:** Elucidating the precise molecular targets and confirming the modulation of signaling pathways such as NF-κB and apoptosis.
- **In Vivo Efficacy:** Assessing the therapeutic potential of **24-Methylenecycloartanone** in animal models of inflammation and cancer.

This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this intriguing natural product.

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